molecular formula C10H16KN2O8 B1196823 Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt CAS No. 2001-94-7

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt

Cat. No.: B1196823
CAS No.: 2001-94-7
M. Wt: 331.34 g/mol
InChI Key: XASWYPVFCVEQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EDETATE DIPOTASSIUM, also known as dipotassium ethylenediaminetetraacetate, is a salt of ethylenediaminetetraacetic acid (EDTA). It is a chelating agent widely used in various fields, including pharmaceuticals, cosmetics, and food industries. This compound is known for its ability to bind metal ions, forming stable complexes that can be easily removed from solutions.

Properties

CAS No.

2001-94-7

Molecular Formula

C10H16KN2O8

Molecular Weight

331.34 g/mol

IUPAC Name

dipotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate

InChI

InChI=1S/C10H16N2O8.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);

InChI Key

XASWYPVFCVEQSU-UHFFFAOYSA-N

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[K+].[K+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K]

Other CAS No.

25102-12-9
2001-94-7

physical_description

Liquid

Pictograms

Irritant; Health Hazard

Related CAS

7379-27-3

Synonyms

Acid, Edetic
Acid, Ethylenediaminetetraacetic
Acid, Ethylenedinitrilotetraacetic
Calcitetracemate, Disodium
Calcium Disodium Edetate
Calcium Disodium Versenate
Calcium Tetacine
Chelaton 3
Chromium EDTA
Copper EDTA
Coprin
Dicobalt EDTA
Dinitrilotetraacetate, Disodium Ethylene
Dinitrilotetraacetate, Ethylene
Disodium Calcitetracemate
Disodium EDTA
Disodium Ethylene Dinitrilotetraacetate
Disodium Versenate, Calcium
Distannous EDTA
Edathamil
Edetate Disodium Calcium
Edetate, Calcium Disodium
Edetates
Edetic Acid
Edetic Acid, Calcium Salt
Edetic Acid, Calcium, Sodium Salt
Edetic Acid, Chromium Salt
Edetic Acid, Dipotassium Salt
Edetic Acid, Disodium Salt
Edetic Acid, Disodium Salt, Dihydrate
Edetic Acid, Disodium, Magnesium Salt
Edetic Acid, Disodium, Monopotassium Salt
Edetic Acid, Magnesium Salt
Edetic Acid, Monopotassium Salt
Edetic Acid, Monosodium Salt
Edetic Acid, Potassium Salt
Edetic Acid, Sodium Salt
EDTA
EDTA, Chromium
EDTA, Copper
EDTA, Dicobalt
EDTA, Disodium
EDTA, Distannous
EDTA, Gallium
EDTA, Magnesium Disodium
EDTA, Potassium
EDTA, Stannous
Ethylene Dinitrilotetraacetate
Ethylene Dinitrilotetraacetate, Disodium
Ethylenediaminetetraacetic Acid
Ethylenedinitrilotetraacetic Acid
Gallium EDTA
Magnesium Disodium EDTA
N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine)
Potassium EDTA
Stannous EDTA
Tetacine, Calcium
Tetracemate
Versenate
Versenate, Calcium Disodium
Versene

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

EDETATE DIPOTASSIUM is synthesized by reacting ethylenediaminetetraacetic acid with potassium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding potassium hydroxide while maintaining a controlled pH. The resulting solution is then evaporated to obtain the dipotassium salt in crystalline form .

Industrial Production Methods

In industrial settings, the production of EDETATE DIPOTASSIUM follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then dried and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

EDETATE DIPOTASSIUM primarily undergoes chelation reactions, where it forms stable complexes with metal ions such as calcium, magnesium, iron, and copper. These reactions are crucial in various applications, including water treatment, pharmaceuticals, and analytical chemistry .

Common Reagents and Conditions

The chelation reactions typically occur in aqueous solutions with a neutral to slightly alkaline pH. Common reagents used in these reactions include metal salts like calcium chloride, magnesium sulfate, and ferric chloride .

Major Products Formed

The major products formed from these reactions are metal-EDTA complexes, which are highly stable and soluble in water. These complexes are used to remove metal ions from solutions, prevent metal-catalyzed reactions, and stabilize metal ions in various formulations .

Mechanism of Action

EDETATE DIPOTASSIUM exerts its effects through chelation, where it binds to metal ions via its multiple carboxyl and amine groups. This binding forms stable, water-soluble complexes that can be easily excreted from the body or removed from solutions. The chelation process involves the formation of coordinate bonds between the metal ions and the nitrogen and oxygen atoms in the EDTA molecule .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt
Reactant of Route 2
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, dipotassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.